2-methyl-N''-nosyl-3-furohydrazide
Description
2-Methyl-N''-nosyl-3-furohydrazide is a furan-based hydrazide derivative characterized by a 2-methylfuran moiety linked to a hydrazide functional group, further substituted with a nitrobenzenesulfonyl (nosyl) group. Hydrazides, such as those described in , are critical intermediates in synthesizing bioactive molecules, including hydrazones and polyimide precursors . The nosyl group (often derived from 2-nitrobenzenesulfonyl chloride) is a common activating agent in organic synthesis, enhancing reactivity and stability in intermediates .
Properties
Molecular Formula |
C12H11N3O6S |
|---|---|
Molecular Weight |
325.3g/mol |
IUPAC Name |
2-methyl-N'-(4-nitrophenyl)sulfonylfuran-3-carbohydrazide |
InChI |
InChI=1S/C12H11N3O6S/c1-8-11(6-7-21-8)12(16)13-14-22(19,20)10-4-2-9(3-5-10)15(17)18/h2-7,14H,1H3,(H,13,16) |
InChI Key |
VPUGNDUDZPJJMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CO1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
27.2 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
The compound’s backbone consists of a furan ring (substituted at the 3-position with a hydrazide group) and a 2-methyl group. Key analogs include:
Key Observations :
- Furan vs.
- Substituent Effects: The nosyl group introduces sulfonyl and nitro functionalities, enhancing electrophilicity and thermal stability relative to acetyl or benzylidene substituents .
Reactivity Profile
- Hydrogen Bonding : The hydrazide group (–NH–NH–C=O) facilitates intermolecular N–H⋯O hydrogen bonds, as seen in N′-(3-fluorobenzylidene)-2-methylbenzohydrazide, which forms crystalline chains .
- Electrophilic Substitution: The nosyl group’s nitro and sulfonyl moieties activate the molecule for nucleophilic aromatic substitution, contrasting with acetyl or benzylidene analogs .
Physicochemical Properties
Thermal and Solubility Data
| Property | 2-Methyl-N''-Nosyl-3-Furohydrazide (Predicted) | N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide | Fenfuram |
|---|---|---|---|
| Melting Point (°C) | 180–190 (decomposes) | 165–167 (crystalline) | 98–100 |
| Solubility in Water | Low (polar aprotic solvents preferred) | Insoluble | Slightly soluble |
| Hydrogen Bond Donors | 2 (NH groups) | 2 | 1 |
Notes:
- The nosyl group’s nitro functionality likely increases melting point and decomposition temperature compared to non-sulfonylated analogs .
- Low water solubility is consistent with hydrazides like 2-((3-nitrophenyl)amino)acetohydrazide, which require organic solvents for processing .
Pharmacological Potential
- Antimicrobial Activity: Hydrazides in exhibit antimicrobial properties; the nosyl group may enhance bioavailability and target specificity .
Material Science
- Polymer Precursors: Analogous to 3-chloro-N-phenyl-phthalimide (), sulfonylated hydrazides could serve as monomers for heat-resistant polyimides .
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